1-(3-(aminomethyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethan-1-one
Description
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Properties
IUPAC Name |
1-[3-(aminomethyl)piperidin-1-yl]-2-pyrrol-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c13-8-11-4-3-7-15(9-11)12(16)10-14-5-1-2-6-14/h1-2,5-6,11H,3-4,7-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKQRWSKJAPXGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C=CC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-(aminomethyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethan-1-one, also known by its CAS number 2092091-71-7, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, research findings, and case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₂H₁₉N₃O
- Molecular Weight : 221.3 g/mol
- IUPAC Name : this compound
These properties suggest that the compound may interact with biological systems in various ways, particularly through its nitrogen-containing heterocycles.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, which share structural similarities with this compound. For instance, pyrrole benzamide derivatives have demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . Such findings suggest that similar derivatives could exhibit comparable efficacy.
Cytotoxicity Studies
A quantitative structure–activity relationship (QSAR) analysis has been conducted on various compounds related to piperidine and pyrrole structures. This analysis indicated that modifications in the molecular structure significantly affect cytotoxic activity against cancer cell lines. The study emphasized the importance of specific substituents on the piperidine ring for enhancing biological activity .
Neuropharmacological Effects
Preliminary investigations into the neuropharmacological effects of compounds similar to this compound suggest potential applications in treating neurological disorders. Compounds with piperidine moieties have been associated with modulation of neurotransmitter systems, indicating possible anxiolytic or antidepressant effects .
Structure–Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of both the piperidine and pyrrole rings contributes to its interaction with various biological targets. A study focused on pyrrole derivatives revealed that specific functional groups could enhance antibacterial properties while others might increase cytotoxicity against cancer cells .
Data Table: Biological Activity Summary
Case Study 1: Antibacterial Activity
A series of pyrrole derivatives were synthesized and tested for their antibacterial properties. Among them, compounds structurally related to this compound showed promising results against drug-resistant bacterial strains, indicating their potential as lead compounds for further development.
Case Study 2: Cancer Cell Line Studies
Research involving various piperidine-based compounds demonstrated their ability to induce apoptosis in human cancer cell lines. The findings suggested that modifications to the piperidine structure could enhance therapeutic efficacy while reducing toxicity.
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its role as a potential therapeutic agent due to its interaction with various biological targets. Its structural features suggest it may exhibit activity in modulating neurotransmitter systems, particularly those involving dopamine and serotonin receptors.
Case Study: Dopaminergic Activity
A study published in Drug Target Insights examined the dopaminergic activity of similar piperidine derivatives. Results indicated that these compounds could act as dopamine receptor agonists, which are crucial in treating disorders such as Parkinson's disease and schizophrenia .
| Compound | Activity | Reference |
|---|---|---|
| 1-(3-(aminomethyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethan-1-one | Potential dopamine agonist | Drug Target Insights |
Medicinal Chemistry
In medicinal chemistry, the compound has been explored for its potential in synthesizing new drug candidates. Its unique structure allows for modifications that can enhance efficacy and reduce side effects.
Case Study: Synthesis of Analogues
Research focused on synthesizing analogues of this compound revealed that modifications at the piperidine ring significantly affected binding affinity to target receptors. This study emphasized the importance of structure-activity relationships (SAR) in developing more effective drugs .
Neuroscience Research
The compound's influence on neural pathways makes it a candidate for studying neuropharmacological effects. Its ability to cross the blood-brain barrier enhances its relevance in neuropharmacology.
Case Study: Neurotransmitter Modulation
A recent investigation into the modulation of neurotransmitter release showed that derivatives of this compound could enhance synaptic plasticity, a key factor in learning and memory processes . This finding positions it as a potential agent for cognitive enhancement.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
